molecular formula C5H7N B1330387 2-Methyl-1H-pyrrole CAS No. 636-41-9

2-Methyl-1H-pyrrole

Cat. No. B1330387
CAS RN: 636-41-9
M. Wt: 81.12 g/mol
InChI Key: TVCXVUHHCUYLGX-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrole is a heterocyclic organic compound that is a derivative of pyrrole, a five-membered aromatic ring with a nitrogen atom. The methyl group at the second position makes it a substituted pyrrole with unique chemical properties that can be utilized in various chemical reactions and synthesis processes.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a molecular iodine-mediated formal [2+1+1+1] cycloaddition has been developed for the efficient synthesis of pyrrolo[2,1-a]isoquinolines, which demonstrates the versatility of pyrrole in forming complex polycyclic structures . Additionally, pyrrole has been used as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds, leading to the regioselective formation of various substituted 2-phenylpyrroles . These methods highlight the reactivity of pyrrole rings and their potential in constructing diverse organic compounds.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be quite complex. For example, the crystal structure of a pyrrole derivative, 2-ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate, shows that the substituents are approximately co-planar with the pyrrole ring, which can influence the compound's reactivity and physical properties . The conformational properties of pyrrole derivatives are also of interest, as seen in the study of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives, which were explored using X-ray diffraction studies .

Chemical Reactions Analysis

Pyrrole and its derivatives participate in a variety of chemical reactions. The catalyst-free synthesis of pyrrolo[1,2-a]quinolines from 2-methylquinolines, aldehydes, and alkynoates via dehydration/[3 + 2] cycloaddition is an example of how pyrrole derivatives can be used to construct complex heterocyclic compounds . Sequential photo-oxidative [3 + 2] cycloaddition/oxidative aromatization reactions have also been employed for the synthesis of pyrrolo[2,1-a]isoquinoline derivatives, using molecular oxygen as the terminal oxidant .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the presence of a directing group such as pyrrole can enable regioselective functionalization of benzene cores, affecting the compound's reactivity and potential applications . The planarity and stacking of molecules through dipole-dipole interactions, as observed in the case of 1-methyl-2-pyrrolidone derivatives, can lead to unique solid-state properties and magnetic ordering . The synthesis and structural determination of pyrrolidine-2,3-dione derivatives from pyrroline-2-one derivatives further illustrate the diverse reactivity and potential for creating biologically active compounds .

Scientific Research Applications

Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility, and these properties make it a valuable tool for drug design and development . The pyrrole moiety is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .

  • Drug Discovery : Pyrrole derivatives have been used in the discovery of new drugs due to their wide range of pharmacological actions . They have been used in the development of fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .

  • Material Science : Pyrrole derivatives have applications in material science. They are used as intermediates in the synthesis of various organic compounds .

  • Catalysis : Pyrrole derivatives have been used in catalysis. They are utilized as a catalyst for polymerization processes .

  • Catalyst in Organic Synthesis : 2-Methyl-1H-pyrrole is often used as a catalyst in organic synthesis reactions .

  • Intermediate in Organic Compounds : It can also be used as an intermediate in the synthesis of other organic compounds .

  • Dye Analysis and Optoelectronic Materials : In some research fields, 2-Methyl-1H-pyrrole is used as a reagent for dye analysis and in optoelectronic materials .

  • Synthesis of Boron-dipyrromethene Dyes : 2-Methylpyrrole has been used as one of the starting materials for synthesizing boron-dipyrromethene dyes for incorporation in synthetic multi-pigment light-harvesting arrays .

  • Green Chemistry : 2-Methyl-1H-pyrrole is used in green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods in the synthesis of pyrroles .

  • Synthesis of Pyrrole Derivatives : 2-Methyl-1H-pyrrole is used in the synthesis of pyrrole derivatives. The reactions catalyzed by proline, copper oxides, and oxones have been shown to be the most effective synthetic route for pyrrole derivatives at mild reaction conditions and with excellent yields .

  • Synthesis of Boron-dipyrromethene Dyes : 2-Methyl-1H-pyrrole has been used as one of the starting materials for synthesizing boron-dipyrromethene dyes for incorporation in synthetic multi-pigment light-harvesting arrays .

  • Dye Analysis and Optoelectronic Materials : In some research fields, 2-Methyl-1H-pyrrole is used as a reagent for dye analysis and in optoelectronic materials .

Safety And Hazards

When handling 2-Methyl-1H-pyrrole, avoid all personal contact, including inhalation. Wear protective clothing when risk of exposure occurs. Use in a well-ventilated area. Avoid contact with moisture. Avoid contact with incompatible materials .

properties

IUPAC Name

2-methyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-5-3-2-4-6-5/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCXVUHHCUYLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212976
Record name 2-Methylpyrrole
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Molecular Weight

81.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Methylpyrrole
Source Human Metabolome Database (HMDB)
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Product Name

2-Methyl-1H-pyrrole

CAS RN

636-41-9
Record name 2-Methylpyrrole
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Record name 2-Methylpyrrole
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Record name 2-METHYLPYRROLE
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Record name 2-Methylpyrrole
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Record name 2-methyl-1H-pyrrole
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Record name 2-METHYLPYRROLE
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Record name 2-Methylpyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-35.6 °C
Record name 2-Methylpyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
457
Citations
W Fan, W Chu, H Tian, Z Zhang, Y Feng… - Journal of …, 2022 - Wiley Online Library
In order to develop the high‐temperature‐released pyrrole aroma, two novel flavors precursors of methyl 2‐methyl‐5‐(((2‐methylbutanoyl)oxy)methyl)‐1‐propyl‐1H‐pyrrole‐3‐…
Number of citations: 5 onlinelibrary.wiley.com
W Fan, W Chu, Y Li, L Han, P Li, H Tian, M Lai… - …, 2022 - Wiley Online Library
… 2-Methyl-1H-pyrrole 14 are commonly utilized in the sector of spices for food. Compound 3 and alcohols were the important part among all the cleavage products of the samples. It was …
KN Nandeesh, M Mahendra, K Palani… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title molecule, C20H17Cl2NO2, the pyrrole moiety makes dihedral angles of 63.42 (11) and 70.43 (12) with the chlorobenzene rings. The ethoxycarbonyl unit is present in a …
Number of citations: 2 scripts.iucr.org
L Ai, M Liu, X Ji, M Lai, M Zhao… - Journal of heterocyclic …, 2019 - Wiley Online Library
… 2-methyl-1H-pyrrole, methyl-4-methylpyrrole-2-carboxylate, 2,5-dimethylpyrrolidine, 2,4-dimethylpyrrole, 2-methyl-1H-pyrrole … -2-carboxylate and 2-methyl-1H-pyrrole were the common …
Number of citations: 4 onlinelibrary.wiley.com
PBS Dawadi, J Lugtenburg - Tetrahedron Letters, 2011 - Elsevier
… .13, 14 Recently, the reaction of ethyl acetoacetate with chloroacetaldehyde in the presence of ammonium hydroxide was reported, the product of which was ethyl 2-methyl-1H-pyrrole-3-…
Number of citations: 6 www.sciencedirect.com
R Umeda, T Mashino, Y Nishiyama - Tetrahedron, 2014 - Elsevier
The novel and efficient selenium-catalyzed reductive N-heterocyclization of γ-nitro substituted carbonyl compounds with carbon monoxide has been developed. Various multisubstituted …
Number of citations: 21 www.sciencedirect.com
D Tzankova, S Vladimirova, D Aluani, Y Yordanov… - Acta …, 2020 - hrcak.srce.hr
… )-1-oxo-3-phenylpropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate (4a) were the least toxic. The … -1-oxo-3-phenylpropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate] as the most promising …
Number of citations: 14 hrcak.srce.hr
A Mateeva, M Kondeva-Burdina, L Peikova… - …, 2023 - pharmacia.pensoft.net
… )-2- oxoethyl)-2-methyl- 1H-pyrrole-3-carboxylate (11b) and ethyl 5-(4-bromophenyl)-1-(3-(2-(2-hydroxybenzylidene)hydrazinyl)-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate (12b) …
Number of citations: 2 pharmacia.pensoft.net
W Kan, T Jing, X Zhang - … : an international journal for reviews and …, 2015 - cir.nii.ac.jp
MICROWAVE-ASSISTED ONE POT SYNTHESIS OF N-SUBSTITUTED 2-METHYL-1H-PYRROLE-3-CARBOXYLATE DERIVATIVES WITHOUT CATALYST AND SOLVENT | CiNii Research … MICROWAVE-ASSISTED …
Number of citations: 6 cir.nii.ac.jp
K Hamrouni, B Batanero, F Barba, T Saied… - Tetrahedron …, 2016 - Elsevier
… These electrolytic solutions can be employed in organic synthesis to get new polysubstituted heterocycles, such as 4-aryl-2-methyl-1H-pyrrole-3-carbonitriles (2) here prepared in good …
Number of citations: 3 www.sciencedirect.com

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